6-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Description
The compound “6-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid” is a complex organic molecule. It contains a cyclohexene ring, a carboxylic acid group, and an amine group attached to a 3,4-dimethoxyphenyl ethyl group . The 3,4-dimethoxyphenyl ethyl group is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions. One possible method could involve the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another possible method could involve the use of a radical approach for the protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), high-resolution electrospray ionization mass spectrometry (HRESIMS), and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For instance, the amine group can participate in reactions such as acylation, alkylation, and condensation . The carboxylic acid group can undergo reactions such as esterification, amidation, and decarboxylation.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its solubility can be determined using solubility tests, its melting point and boiling point can be determined using thermal analysis techniques, and its optical properties can be determined using UV-Visible spectroscopy .Future Directions
The future directions for the study of this compound could include further investigation of its synthesis, characterization, and potential applications. This could involve the development of more efficient synthesis methods, more detailed structural analysis, and exploration of its potential biological activities .
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-23-15-8-7-12(11-16(15)24-2)9-10-19-17(20)13-5-3-4-6-14(13)18(21)22/h3-4,7-8,11,13-14H,5-6,9-10H2,1-2H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTZDXWVHGUFRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC=CCC2C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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